molecular formula C23H30N2O3 B5764288 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide

2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide

Cat. No. B5764288
M. Wt: 382.5 g/mol
InChI Key: JVIFFKGHPJKKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as Ostarine, MK-2866, or Enobosarm. This compound is being researched for its potential to treat muscle wasting, osteoporosis, and other conditions that affect muscle and bone health.

Mechanism of Action

2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide works by selectively binding to androgen receptors in muscle and bone tissue. This binding activates the androgen receptor, which in turn stimulates protein synthesis and muscle growth. The compound also has a positive effect on bone density and strength.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to increase muscle mass, strength, and endurance in animal models and human trials. It also has a positive effect on bone density and strength. The compound does not have the androgenic side effects associated with anabolic steroids, such as prostate enlargement, hair loss, and acne. However, it may cause some mild side effects, such as nausea, headaches, and fatigue.

Advantages and Limitations for Lab Experiments

2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high affinity for androgen receptors in muscle and bone tissue. However, the compound is still in the early stages of research, and its long-term safety and efficacy are not yet known. It may also be difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One direction is to investigate its potential as a treatment for muscle and bone wasting conditions, such as sarcopenia and osteoporosis. Another direction is to explore its potential as a performance-enhancing drug for athletes. Further studies are also needed to determine its long-term safety and efficacy, as well as its optimal dosage and administration.

Synthesis Methods

The synthesis of 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide involves several steps, including the reaction of 4-chlorobenzylamine with 2-(2-isopropylphenoxy)acetic acid, followed by the reaction of the resulting intermediate with morpholine and 4-(dimethylamino)pyridine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is being researched for its potential to treat muscle wasting, osteoporosis, and other conditions that affect muscle and bone health. It is also being studied for its ability to enhance athletic performance and improve body composition. The compound has been shown to increase muscle mass, strength, and endurance in animal models and human trials.

properties

IUPAC Name

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-18(2)21-9-5-6-10-22(21)28-17-23(26)24-15-19-7-3-4-8-20(19)16-25-11-13-27-14-12-25/h3-10,18H,11-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIFFKGHPJKKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-ylmethyl)benzyl]-2-[2-(propan-2-yl)phenoxy]acetamide

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